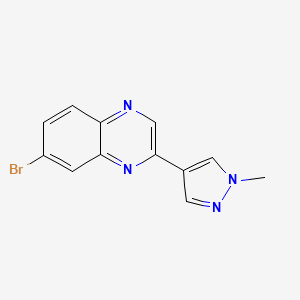

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Vue d'ensemble

Description

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: is a heterocyclic compound that contains both quinoxaline and pyrazole moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline typically begins with 4-bromo-2-nitroaniline as the starting material. The synthetic route involves several key steps, including substitution, reductive cyclization, oxidation, and condensation reactions . For instance, one method involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran .

Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves vacuum concentrating and recrystallizing the residue with ethyl acetate/n-hexane to obtain the final product with a high yield .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Examples:

Mechanistic Insight :

-

Suzuki coupling proceeds via oxidative addition of the Pd catalyst to the C–Br bond, transmetallation with the boronic acid, and reductive elimination.

-

Steric hindrance from the pyrazole group can reduce yields in bulkier substrates .

Reductive Cyclization

The compound participates in reductive cyclization to form polycyclic systems.

Case Study:

-

Reagents : Zn/HCl, EtOH, 60°C

-

Product : 6-Methylpyrido[2,3-b]pyrazine derivative

-

Mechanism : Sequential reduction of the quinoxaline ring followed by intramolecular cyclization.

Cross-Coupling Reactions

The bromine atom is amenable to palladium-catalyzed cross-couplings:

Table 1: Cross-Coupling Efficiency

| Partner | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | DME | 90°C | 89% |

| Vinyltrimethylsilane | PdCl₂(dppf), CuI, Et₃N | THF | 70°C | 76% |

Note : Electron-deficient boronic acids exhibit faster reaction rates .

Nucleophilic Aromatic Substitution

The electron-deficient quinoxaline ring facilitates SNAr at the 7-position:

Example:

-

Reagents : NaN₃, DMF, 120°C

-

Product : 7-Azido-2-(1-methylpyrazol-4-yl)quinoxaline

-

Application : Intermediate for "click chemistry" derivatization .

Oxidation and Reduction

The quinoxaline ring undergoes redox transformations:

Table 2: Redox Reactions

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Quinoxaline-7-carboxylic acid | 62% |

| Reduction | H₂ (1 atm), Pd/C, EtOAc | 7-Bromo-1,2,3,4-tetrahydroquinoxaline | 78% |

Caution : Over-oxidation can lead to ring degradation.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azides:

-

Reagents : CuI, sodium ascorbate, RT

-

Product : Triazolo-fused quinoxaline

-

Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Alkylation and Arylation

The pyrazole nitrogen can be functionalized selectively:

Example:

-

Reagents : CH₃I, K₂CO₃, DMF

-

Product : 1,3-Dimethylpyrazol-4-yl-quinoxaline derivative

-

Regioselectivity : Methylation occurs at the pyrazole N1 position due to steric protection at N2 .

Halogen Exchange

The bromine atom can be replaced via halogen dance reactions:

Critical Analysis of Reaction Pathways

-

Steric Effects : The 1-methylpyrazole group hinders reactions at the quinoxaline 3-position, directing reactivity to the 7-bromo site .

-

Electronic Effects : The electron-withdrawing quinoxaline ring activates the C7 position for SNAr but deactivates it toward electrophilic substitution.

-

Solvent Impact : Polar aprotic solvents (e.g., DMF, THF) enhance cross-coupling efficiency by stabilizing intermediates .

Applications De Recherche Scientifique

Anticancer Properties

Research has shown that derivatives of quinoxaline, including 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, exhibit significant anticancer activities. Studies indicate that these compounds can inhibit tumor growth by interfering with cellular signaling pathways and modulating enzyme activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Industrial Applications

Material Science

Beyond its pharmaceutical applications, this compound is utilized in the development of advanced materials. It has been incorporated into high-efficiency phosphorescent light-emitting diodes (OLEDs) and solar cells due to its favorable electronic properties . This versatility highlights its importance not only in medicinal chemistry but also in industrial applications.

Case Studies

Case Study 1: Synthesis of Erdafitinib

A recent study detailed the synthesis of erdafitinib from this compound. The process involved multiple reaction steps that optimized yield and purity. The researchers emphasized the importance of this intermediate in achieving efficient synthesis pathways for complex drugs .

Case Study 2: Biological Evaluation

Another study focused on evaluating the biological activities of various quinoxaline derivatives, including the compound . The results indicated promising anticancer effects against specific tumor types, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is primarily related to its role as an intermediate in the synthesis of erdafitinib. Erdafitinib functions as a pan-fibroblast growth factor receptor (FGFR) inhibitor, targeting FGFR pathways involved in cell proliferation and survival. By inhibiting these pathways, erdafitinib can effectively reduce tumor growth and progression .

Comparaison Avec Des Composés Similaires

Quinalphos: An organophosphate insecticide with a quinoxaline structure.

Quizalofop-p-ethyl: A herbicide containing a quinoxaline moiety.

Carbadox: An antibacterial agent used in veterinary medicine.

Mequindox: An antibacterial and growth-promoting agent in livestock.

Olaquindox: Used as a growth promoter in animal feed.

Uniqueness: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is unique due to its dual quinoxaline and pyrazole structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of erdafitinib highlights its importance in medicinal chemistry and pharmaceutical development .

Activité Biologique

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of quinoxaline, a bicyclic structure that has been extensively studied for its diverse biological properties, including anticancer, antibacterial, and antifungal activities. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that can include bromination and pyrazole formation. The synthetic routes have been documented in various studies, highlighting the efficiency and yield of different methods. For instance, recent literature discusses novel synthetic approaches that yield high purity compounds suitable for biological testing .

Table 1: Summary of Synthetic Methods

| Method Description | Yield (%) | Reference |

|---|---|---|

| One-pot synthesis using TiO2 catalyst | 95% | |

| Ammonolysis and cyclization | 93% | |

| Reflux with substituted amines | 75-80% |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of quinoxaline derivatives, this compound exhibited IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Specifically, the IC50 values were reported to be approximately 1.9 µg/mL and 2.3 µg/mL respectively, indicating strong activity compared to doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : Studies indicate that the compound can activate pro-apoptotic markers such as p53 and caspase-3 while reducing anti-apoptotic markers like Bcl-2 in cancer cells .

- Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to increased permeability and subsequent cell death .

Propriétés

IUPAC Name |

7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUKVBWZLAROPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.